molecular formula C7H7BrN2O B1290726 6-Bromo-N-methylnicotinamide CAS No. 869640-48-2

6-Bromo-N-methylnicotinamide

Cat. No.: B1290726
CAS No.: 869640-48-2
M. Wt: 215.05 g/mol
InChI Key: JHFJFJHQZAIQLE-UHFFFAOYSA-N
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Description

6-Bromo-N-methylnicotinamide (CAS: 869640-48-2) is a substituted pyridine derivative characterized by a bromine atom at the 6-position of the pyridine ring and a methylamide group at the nitrogen of the nicotinamide moiety. It is a high-purity compound (98%) used primarily in pharmaceutical and agrochemical research as a synthetic intermediate .

Properties

IUPAC Name

6-bromo-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFJFJHQZAIQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630543
Record name 6-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869640-48-2
Record name 6-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methylnicotinamide typically involves the bromination of N-methylnicotinamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylnicotinamide is not fully understood. it is believed to interact with nicotinamide-related pathways. The bromine atom may facilitate interactions with specific proteins or enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinamide/Bromopyridine Derivatives

Compound Name CAS Number Substituent Positions Functional Groups Molecular Weight (g/mol) Purity (%) Key Applications/Notes
This compound 869640-48-2 6-Br, N-methylamide Amide, Bromopyridine 229.06 98 Pharmaceutical intermediates
5-Bromo-N-methylnicotinamide 153435-68-8 5-Br, N-methylamide Amide, Bromopyridine 229.06 97 Less reactive due to Br position
6-Bromo-2-fluoronicotinamide 2350291-20-0 6-Br, 2-F, amide Amide, Bromo/fluoro 233.00 N/A Enhanced halogen interactions
Methyl 2-bromo-6-methoxynicotinate 1009735-23-2 2-Br, 6-OCH₃, ester Ester, Bromopyridine 260.08 N/A Agrochemical synthesis
6-Bromo-4-methylnicotinaldehyde 926294-07-7 6-Br, 4-CH₃, aldehyde Aldehyde, Bromopyridine 200.04 97 Cross-coupling reactions
Substituted Phenyl 5-Bromo-2-chloronicotinate N/A 5-Br, 2-Cl, aryl ester Ester, Chloro/bromo Varies N/A Polymer/photochemical research

Research Findings and Trends

  • Pharmaceutical Relevance : this compound is prioritized in kinase inhibitor development due to its balanced solubility and hydrogen-bonding profile, whereas chloro-fluoro analogs (e.g., substituted phenyl 5-bromo-2-chloronicotinates) are explored for photostability in materials science .
  • Synthetic Challenges : Bromine at the 6-position complicates direct functionalization compared to 2- or 4-bromo derivatives, requiring optimized catalysts for cross-coupling reactions .

Biological Activity

6-Bromo-N-methylnicotinamide (Br-NMN) is a derivative of nicotinamide, a form of vitamin B3, known for its various biological activities. This compound features a bromine atom at the 6-position and a methyl group attached to the nitrogen atom, which may influence its biochemical properties and interactions with biological targets. The following sections detail its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C₈H₈BrN₂O
  • Molecular Weight : 214.06 g/mol
  • Structural Characteristics : The presence of the bromine substituent enhances the compound's reactivity and potential interactions with biological molecules.

The biological activity of this compound is believed to involve:

  • Molecular Targets : Interaction with enzymes or receptors that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor.
  • Signaling Pathways : Modulation of pathways related to cell growth, apoptosis, and metabolic regulation.

Biological Activities

Research indicates that Br-NMN exhibits several biological properties:

Antimicrobial Activity

Br-NMN has shown potential antimicrobial effects, particularly against mycobacterial strains. The halogen substituents may enhance its binding affinity to microbial targets, leading to increased efficacy in therapeutic applications.

Antiparasitic Activity

Studies have explored the antiparasitic properties of Br-NMN. For instance, modifications in similar compounds have demonstrated improved activity against parasites, suggesting that Br-NMN could possess comparable effects .

Cytotoxicity and Cancer Research

The compound's structural similarity to nicotinamide suggests potential roles in cancer metabolism. Research into nicotinamide N-methyltransferase (NNMT) indicates that derivatives like Br-NMN could influence cancer cell metabolism and signaling pathways, potentially impacting tumor growth and survival .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Br-NMN exhibited significant activity against mycobacterial strains, indicating its potential as an antimicrobial agent.
Cytotoxicity Evaluation In vitro studies showed that Br-NMN could affect cell viability in cancer cell lines, warranting further investigation into its role in cancer therapy .
Metabolic Stability Research The incorporation of polar functional groups in similar compounds improved their metabolic stability and aqueous solubility, suggesting that structural modifications in Br-NMN could enhance its pharmacological profile .

Applications in Research

This compound is being investigated for various applications:

  • Drug Development : Its unique structure makes it a candidate for developing new antimicrobial or anticancer agents.
  • Biochemical Studies : As a substrate analog for NAD-dependent enzymes, it may be useful in studying metabolic pathways involving NAD+ .

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